molecular formula C9H10ClN3 B3053988 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine CAS No. 57411-64-0

6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B3053988
CAS No.: 57411-64-0
M. Wt: 195.65 g/mol
InChI Key: HRFKNTWEYBSCIS-UHFFFAOYSA-N
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Description

6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo-pyridine core with chloro and methyl substituents. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its derivatives are frequently explored for biological activities, such as acetylcholinesterase (AChE) inhibition, which is critical in Alzheimer’s disease (AD) treatment .

Properties

IUPAC Name

6-chloro-1,3,4-trimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-7(10)11-9-8(5)6(2)12-13(9)3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKNTWEYBSCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575823
Record name 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57411-64-0
Record name 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions. For instance, 4,6-dichloropyridine-3-carbaldehyde can be reacted with hydrazine in the presence of a base such as N,N-diisopropylethylamine in a solvent like dimethylacetamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine typically involve scalable and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different biological activities and properties .

Scientific Research Applications

6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

6-Hydrazinyl-1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine Derivatives (3a and 3b)

  • Structural Differences : The chloro group at position 6 is replaced with hydrazinyl, and additional substituents (propargyl or diethyl groups) are introduced.
  • Biological Activity :
    • 3a (N,N-diethyl substituent) : IC₅₀ = 282.37 µM against AChE.
    • 3b (propargyl substituent) : IC₅₀ = 104.4 µM, outperforming the reference drug galantamine (IC₅₀ = 139.4 µM).
  • Key Findings : The propargyl group in 3b enhances hydrophobic interactions with AChE’s active site, contributing to its superior inhibitory activity .

6-Chloro-4-Methoxy-1-Methyl-1H-Pyrazolo[3,4-b]Pyridine

  • Structural Differences : Methoxy group at position 4 instead of methyl.

Fluorinated Derivatives (e.g., [¹⁸F]8ba and [¹⁸F]8bb)

  • Structural Differences : Difluoromethyl groups at positions 3 or 4.
  • Applications : Fluorination improves metabolic stability and bioavailability, making these compounds suitable for radiopharmaceuticals. Synthesis involves C-H¹⁸F-difluoromethylation, highlighting methodological differences compared to chloro/methyl analogs .

Isoquinoline and 1,8-Naphthyridine Derivatives

  • Structural Differences : Fused ring systems (e.g., pyrido[2,3-d]pyrimidine) instead of pyrazolo-pyridine.
  • Synthesis : One-pot methods yield moderate-to-good efficiencies (e.g., 40–75% yields), contrasting with the chloro-trimethyl derivative’s synthesis, which may require tailored catalysts .

Biological Activity

6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its therapeutic potential.

Structural Characteristics

The molecular formula of 6-chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine is C9H10ClN3C_9H_{10}ClN_3. The compound features a pyrazolo-pyridine core structure that is known for its diverse biological activities. The presence of the chlorine atom and methyl groups at specific positions enhances the compound's reactivity and biological profile.

Synthesis

Various synthetic methods have been developed to produce 6-chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine. The synthesis typically involves the reaction of substituted pyrazoles with appropriate electrophiles under controlled conditions. The Vilsmeier-Haack reaction is one such method that has been utilized effectively in synthesizing this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, compounds within this family have shown significant inhibitory effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .

CompoundCell LineIC50 (µM)
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridineHeLa0.36
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridineHCT1161.8

Kinase Inhibition

The compound has also been identified as a potential kinase inhibitor. Kinases play critical roles in cellular signaling and are often implicated in cancer progression. The inhibition of cyclin-dependent kinases (CDK) by derivatives of pyrazolo[3,4-b]pyridines has been documented with promising selectivity profiles against various kinases .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory and analgesic effects. These compounds interact with multiple biological pathways and could serve as leads for developing new therapeutic agents.

Case Studies

A case study involving a series of pyrazolo[3,4-b]pyridine derivatives revealed their efficacy in inhibiting tumor growth in xenograft models. The study indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through various mechanisms including caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. Key Methodological Considerations :

  • Catalyst selection (e.g., KOH for regioselectivity control).
  • Solvent optimization (e.g., methanol for solubility and reflux efficiency).

How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?

Basic Research Question
Structural elucidation relies on spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing methyl, chloro, and hydrazinyl groups .
  • 2D NMR (COSY, HETCOR) : Resolves complex coupling patterns in fused heterocycles .
  • FTIR : Identifies functional groups (e.g., N–H stretches in hydrazinyl derivatives) .

Q. Example Findings :

  • Compound 3b binds AChE with −10.28 kcal/mol affinity, surpassing galantamine (−8.5 kcal/mol) due to propargyl group interactions .

What strategies improve enantioselectivity in pyrazolo[3,4-b]pyridine synthesis?

Advanced Research Question
Chiral Catalysis :

  • Rh(III) Complexes : Catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess .
    Key Parameters :
  • Solvent polarity (e.g., dichloromethane for optimal chirality transfer).
  • Temperature control (room temperature minimizes racemization).

How to address low FGFR1 inhibition in pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Chlorine Substitution : Ortho-dichloro groups on aryl rings enhance FGFR1 affinity (e.g., IC50 = 0.3 nM for 4a vs. 3709 nM for non-chlorinated analogs) .
  • N(1)-H Retention : Methylation at N(1) abolishes activity, indicating critical H-bonding with kinase domains .

Q. Experimental Design :

  • Enzymatic Assays : Test derivatives against FGFR1 and off-target kinases (e.g., VEGFR2) to assess selectivity.
  • Cellular Validation : Use Ba/F3 cells transfected with FGFR1 to measure proliferation inhibition .

How to resolve contradictions in reported IC50 values for AChE inhibition?

Advanced Research Question
Methodological Cross-Validation :

Assay Conditions : Compare buffer pH (e.g., 8.0 vs. 7.4) and enzyme sources (e.g., human vs. electric eel AChE) .

Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity.

Reference Standards : Use galantamine as an internal control to normalize inter-lab variability .

What challenges arise in deprotecting 1-substituted pyrazolo[3,4-b]pyridines?

Advanced Research Question
Deprotection Strategies :

  • Acidic Hydrolysis : HCl/EtOH effectively removes benzyl groups but may degrade sensitive substituents .
  • Stability Issues : N-oxides (e.g., 7-oxide derivatives) undergo β-substitution under harsh conditions, requiring mild alternatives like catalytic hydrogenation .

Q. Data Contradiction Analysis :

  • Conflicting reports on deprotection efficiency may stem from substituent electronic effects (e.g., electron-withdrawing groups stabilizing intermediates).

How to design in vitro assays for evaluating diverse biological activities?

Basic Research Question
Assay Framework :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis .
  • Antioxidant Screening : DPPH radical scavenging assays with IC50 calculation .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Controls : Include positive controls (e.g., isoniazid for antitubercular assays) and solvent-only blanks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine

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